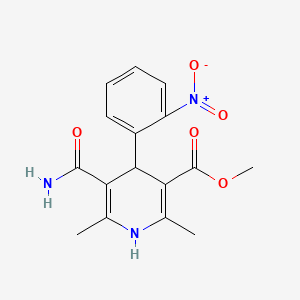

Nifedipine Monoamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nifedipine Monoamide is a derivative of Nifedipine, which is a dihydropyridine calcium channel blocker . It is used to treat severe chest pain (angina) or high blood pressure (hypertension) . It works by relaxing the muscles of your heart and blood vessels .

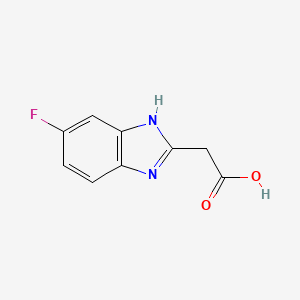

Molecular Structure Analysis

The molecular formula of Nifedipine Monoamide is C16H17N3O5 . The molecular weight is 331.32 . Further details about the molecular structure are not available in the search results.Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Responses

Nifedipine's pharmacokinetic characteristics and therapeutic responses are extensively studied, particularly in its once-daily formulations. These studies emphasize the drug's efficacy in treating conditions like hypertension and angina pectoris, attributing improvements to modifications in drug formulation over time. Nifedipine Gastrointestinal Therapeutic System (GITS) is notable for its controlled blood pressure and sympathetic nervous system activation, marking it as a reference formulation for pharmacokinetic and therapeutic reasons (Meredith, Toal, & Elliott, 2011).

Obstetrics and Gynecology Applications

In obstetrics and gynecology, nifedipine demonstrates safety and efficacy, particularly in pregnancy, showcasing minimal teratogenic or fetotoxic potential. Its role extends to managing hypertension in pregnancy, with evidence supporting its use as a safer alternative to β-agonists for tocolysis. This application underscores nifedipine's potential in reducing uterine activity, with a favorable side effect profile compared to other tocolytics (Childress & Katz, 1994).

Cardiovascular Research

Nifedipine's impact on cardiovascular health, particularly through its formulations like nifedipine GITS, has been a subject of extensive research. Studies have highlighted its effectiveness in treating mild to moderate hypertension and angina pectoris, offering a once-daily dosing regimen that maintains efficacy and tolerability. This research indicates nifedipine's role in reversing left ventricular hypertrophy and minimal impact on lipid and glucose metabolism, making it suitable for a broad patient population with cardiovascular diseases (Brogden & McTavish, 1995).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOVLISSVULHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifedipine Monoamide | |

CAS RN |

114709-68-1 |

Source

|

| Record name | Nifedipine monoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFEDIPINE MONOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)